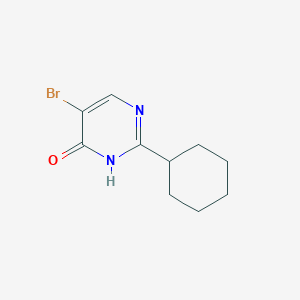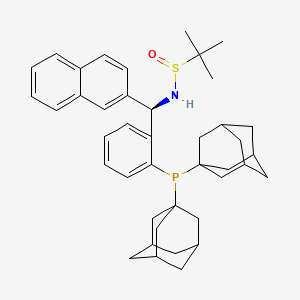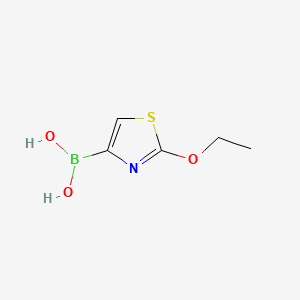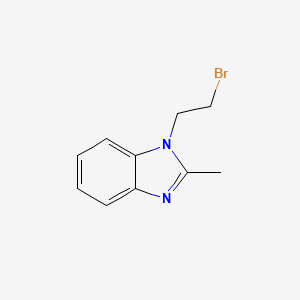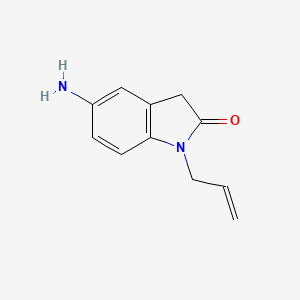
3-(3,5-Dimethyl-4-(pyrrolidin-2-ylmethyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione is a complex organic compound featuring a unique combination of functional groups, including a pyrazole ring, a pyrrolidine moiety, and a thiolane-1,1-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common approach is the construction of the pyrazole ring through cyclization reactions involving hydrazine derivatives and diketones . The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, while the thiolane-1,1-dione structure is often synthesized through oxidation reactions involving sulfur-containing precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The pyrrolidine moiety can participate in nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydropyrazole derivatives, and various substituted pyrrolidine compounds .
Applications De Recherche Scientifique
3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity. The pyrrolidine moiety contributes to the compound’s binding affinity and selectivity, while the thiolane-1,1-dione structure may play a role in redox reactions within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione derivatives: Known for their biological activities and used in drug discovery.
Pyrazole derivatives: Widely studied for their pharmacological properties.
Thiolane derivatives: Investigated for their potential in various chemical and biological applications.
Uniqueness
3-{3,5-dimethyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This compound’s structural complexity allows for diverse interactions with molecular targets, making it a valuable candidate for further research and development .
Propriétés
Formule moléculaire |
C14H23N3O2S |
|---|---|
Poids moléculaire |
297.42 g/mol |
Nom IUPAC |
3-[3,5-dimethyl-4-(pyrrolidin-2-ylmethyl)pyrazol-1-yl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C14H23N3O2S/c1-10-14(8-12-4-3-6-15-12)11(2)17(16-10)13-5-7-20(18,19)9-13/h12-13,15H,3-9H2,1-2H3 |
Clé InChI |
OTACIKJLPNOEKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC3CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


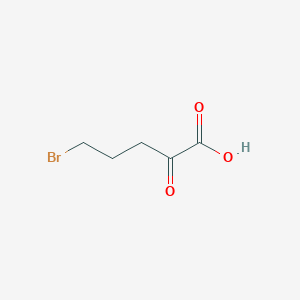

![2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid](/img/structure/B13643966.png)
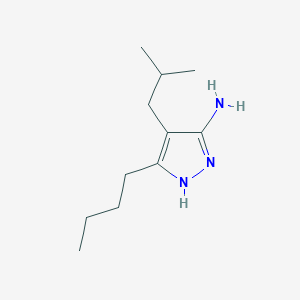

![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643989.png)
